molecular formula C8H10N2OS B2446153 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 1703997-26-5

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

Cat. No. B2446153
CAS RN: 1703997-26-5
M. Wt: 182.24
InChI Key: SERQEGJLYQYGRV-UHFFFAOYSA-N
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Description

“N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide” is a synthetic compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium . These compounds were converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to undergo various chemical reactions. For instance, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the specific mechanism of action for “N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide” is not mentioned in the search results, thiazole derivatives have been found to exhibit several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

The future directions for “N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications in medical and pharmaceutical fields. The development of new compounds related to this scaffold to act as drug molecules with lesser side effects is a promising area of research .

properties

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-7(11)9-5-8-10-4-6(2)12-8/h3-4H,1,5H2,2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERQEGJLYQYGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

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